molecular formula C9H7ClN2O2S B1416934 1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 18336-37-3

1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1416934
CAS No.: 18336-37-3
M. Wt: 242.68 g/mol
InChI Key: PCXMOXHSEXNGMP-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonyl chloride group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, transferring its sulfonyl chloride group to nucleophilic sites on proteins and enzymes. This modification can alter the activity, stability, and function of the target biomolecules. Enzymes such as sulfatases and proteases are particularly susceptible to modification by this compound, leading to changes in their catalytic activity and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the modification of transcription factors by this compound can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to this compound can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, the sulfonylation of metabolic enzymes by this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters may mediate the uptake of this compound into cells, where it can accumulate and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically involves treating the pyrazole with chlorosulfonic acid at low temperatures (around -20 to 0°C) in a solvent like chloroform. The reaction is highly exothermic and must be carefully controlled to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniform reaction conditions and high product purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Intermediate in Reactions: It serves as a crucial intermediate in synthesizing various heterocyclic compounds. Its reactivity allows for the formation of diverse chemical entities .
    • Building Block for Complex Molecules: The compound is utilized to construct more complex structures in organic chemistry, facilitating the development of new materials and chemicals .
  • Medicinal Chemistry:
    • Antimicrobial and Anticancer Properties: Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer effects. For instance, studies have shown that certain derivatives possess antiproliferative activity against cancer cell lines .
    • Pharmaceutical Development: It is explored as a precursor for developing pharmaceutical agents with therapeutic effects. The modification of its sulfonyl group can lead to new drug candidates targeting various diseases .
  • Biochemical Applications:
    • Modification of Biomolecules: The compound acts as a sulfonylating agent, modifying proteins and enzymes by transferring its sulfonyl group to nucleophilic sites. This modification can significantly alter the activity and stability of these biomolecules .
    • Enzyme Interaction Studies: It has been used in studies examining the interaction with enzymes such as sulfatases and proteases, providing insights into enzyme mechanisms and potential inhibition strategies.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate for synthesizing heterocyclesUsed in reactions to create sulfonamides
Medicinal ChemistryPotential antimicrobial and anticancer propertiesTested against U937 cells; showed promising IC50 values
Biochemical ResearchModifies enzymes/proteinsInteracts with sulfatases; alters enzymatic activity

Case Studies

  • Antiproliferative Activity Study :
    A study explored the synthesis of new pyrazole-4-sulfonamide derivatives from this compound. These derivatives were tested for their antiproliferative effects on U937 cells using a luminescent cell viability assay. The results indicated that certain compounds exhibited significant activity without cytotoxic effects on normal cells .
  • Enzymatic Modification :
    Research demonstrated that this compound could effectively modify specific enzymes, leading to altered catalytic activities. This has implications for drug design where enzyme inhibition is desired.

Biological Activity

1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a pyrazole ring, a phenyl group, and a sulfonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its reactivity as a sulfonyl chloride allows it to participate in various biochemical reactions, making it an important intermediate in the synthesis of biologically active molecules.

The biological activity of this compound primarily arises from its ability to act as an electrophile. It can react with nucleophiles, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These reactions can modify proteins and enzymes, altering their activity and stability:

  • Electrophilic Nature : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues.
  • Biochemical Pathways : The compound can influence multiple biochemical pathways depending on the specific biological context, affecting cell signaling, gene expression, and cellular metabolism .

Cellular Effects

The compound's interaction with cellular components can lead to significant changes in cell function. Notably:

  • Protein Modification : It modifies key proteins involved in signaling pathways, potentially disrupting normal signal transduction.
  • Gene Expression : The modification of transcription factors can influence gene expression patterns, affecting cellular responses to various stimuli.

Research Findings

Recent studies have explored the pharmacological properties of this compound and its derivatives:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, various synthesized pyrazole compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that certain pyrazole derivatives demonstrate cytotoxic effects on cancer cell lines. For example:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 5 μM against specific cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties:

  • COX Inhibition : Certain derivatives have shown selective inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. For example, a derivative demonstrated an IC50 value of 0.01 μM for COX-2 inhibition .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.
  • Evaluation of Anticancer Activity : A derivative was tested against human breast cancer cells (MCF-7) and showed significant dose-dependent cytotoxicity, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
  • Anti-inflammatory Activity Assessment : In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in animal models of arthritis compared to standard anti-inflammatory drugs like diclofenac .

Properties

IUPAC Name

1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXMOXHSEXNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18336-37-3
Record name 1-phenyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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